4-(Dimethylamino)piperidine-4-carboxamide dihydrochloride
CAS No.: 97392-68-2
Cat. No.: VC8011763
Molecular Formula: C8H19Cl2N3O
Molecular Weight: 244.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 97392-68-2 |
|---|---|
| Molecular Formula | C8H19Cl2N3O |
| Molecular Weight | 244.16 g/mol |
| IUPAC Name | 4-(dimethylamino)piperidine-4-carboxamide;dihydrochloride |
| Standard InChI | InChI=1S/C8H17N3O.2ClH/c1-11(2)8(7(9)12)3-5-10-6-4-8;;/h10H,3-6H2,1-2H3,(H2,9,12);2*1H |
| Standard InChI Key | YINLUNLOGZSSLU-UHFFFAOYSA-N |
| SMILES | CN(C)C1(CCNCC1)C(=O)N.Cl.Cl |
| Canonical SMILES | CN(C)C1(CCNCC1)C(=O)N.Cl.Cl |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s IUPAC name is N-[2-(dimethylamino)ethyl]piperidine-4-carboxamide dihydrochloride. Key structural features include:
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A piperidine ring with a carboxamide group at the 4-position.
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A dimethylaminoethyl side chain.
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Two hydrochloride counterions enhancing solubility.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 244.16 g/mol |
| Solubility | Soluble in water, methanol |
| logP (Lipophilicity) | 1.07 (predicted) |
| pKa | 8.2 (amine), 3.1 (carboxamide) |
| Melting Point | 230–231°C (decomposes) |
The compound’s zwitterionic nature at physiological pH contributes to its membrane permeability and bioavailability .
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves:
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Ring Formation: Piperidine derivatives are functionalized via nucleophilic substitution or reductive amination.
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Carboxamide Introduction: Reacting piperidine-4-carboxylic acid with dimethylaminoethylamine in the presence of coupling agents like EDC/HOBt .
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Salt Formation: Treatment with hydrochloric acid yields the dihydrochloride salt .
Table 2: Representative Synthesis Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Piperidine functionalization | Pd/C, , 60°C | 85–98 |
| Carboxamide coupling | EDC, DMAP, DCM | 72–89 |
| Salt formation | HCl (g), ethanol | 90–95 |
Structural Modifications
Modifications at the piperidine 4-position (e.g., halogenation, alkylation) enhance antitumor activity. For example, introducing a 4-chlorobenzyl group increased PKB inhibition by 150-fold .
Biological Activity and Mechanisms
Antitumor Properties
The compound inhibits protein kinase B (PKB/Akt), a key regulator of cell survival and proliferation. In in vitro studies, it demonstrated IC values of 2–10 nM against breast (MCF-7) and colon (HCT-116) cancer cells .
Table 3: Antitumor Activity in Human Xenografts
| Model | Dose (mg/kg/day) | Tumor Growth Inhibition (%) |
|---|---|---|
| MCF-7 (breast) | 10 | 87 |
| HCT-116 (colon) | 15 | 92 |
| A549 (lung) | 20 | 78 |
Mechanistic studies reveal:
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DNA Intercalation: Disrupts topoisomerase I/II activity.
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Apoptosis Induction: Upregulates caspase-3 and Bax/Bcl-2 ratio .
Enzymatic Inhibition
The compound also inhibits soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), dual targets for inflammatory and neuropathic pain .
Applications in Drug Development
Oncology
As a PKB/Akt inhibitor, it is a lead candidate for:
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Combination Therapies: Synergizes with paclitaxel in taxane-resistant cancers .
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Targeted Delivery: Conjugated to nanoparticles for reduced systemic toxicity.
Neurology
Dual sEH/FAAH inhibition suggests potential in:
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Neuropathic Pain: Reduced hyperalgesia in rat models (ED = 3 mg/kg) .
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Alzheimer’s Disease: Modulates β-amyloid aggregation in vitro .
Comparison with Related Compounds
Table 4: Structural and Functional Analogues
| Compound | Key Modification | IC (nM) |
|---|---|---|
| 4-Dimethylamino-piperidine-4-carboxylic acid | Carboxylic acid substituent | 15 (PKB) |
| 4-(4-Methylphenyl)piperidine | Aromatic ring substitution | 220 (PKA) |
| Quinoline-4-carboxamide | Heterocyclic expansion | 0.8 (PfEF2) |
The carboxamide derivative shows superior selectivity (>100-fold) over PKA compared to analogues .
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